Fqwqrnirkvr

Endotoxin neutralization Sepsis TNF-α inhibition

Fqwqrnirkvr, designated LF11, is a synthetic 11-residue peptide (FQWQRNIRKVR-NH₂) derived from the N-terminal region (residues 21–31) of human lactoferricin. It functions as a cationic antimicrobial peptide (AMP) with dual activity: direct antibacterial effects against Gram-negative pathogens and potent endotoxin (LPS) neutralization.

Molecular Formula C69H112N26O14
Molecular Weight 1529.8 g/mol
Cat. No. B15564066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFqwqrnirkvr
Molecular FormulaC69H112N26O14
Molecular Weight1529.8 g/mol
Structural Identifiers
InChIInChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)
InChIKeySIROSQHTQDVQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LF11 (Fqwqrnirkvr) Antimicrobial Peptide: Procurement Guide for Endotoxin-Neutralizing and Membrane-Active Research


Fqwqrnirkvr, designated LF11, is a synthetic 11-residue peptide (FQWQRNIRKVR-NH₂) derived from the N-terminal region (residues 21–31) of human lactoferricin [1]. It functions as a cationic antimicrobial peptide (AMP) with dual activity: direct antibacterial effects against Gram-negative pathogens and potent endotoxin (LPS) neutralization [2]. The compound is supplied as a trifluoroacetate salt with CAS 832729-13-2, a molecular formula of C₆₉H₁₁₂N₂₆O₁₄, and a molecular weight of 1529.79 g/mol . LF11's solution NMR structure in complex with LPS (PDB 1U62) reveals a distinct 'T-shaped' fold comprising a hydrophobic core and two clusters of basic residues precisely matching the distance between LPS phosphate groups, a structural motif that underpins its unique biological profile [2].

Endotoxin (LPS) neutralization mechanism studies
Membrane selectivity and hemocompatibility assay context
Parent scaffold for structure-activity relationship (SAR) programs
Lipid domain reorganization biophysics (DSC/fluorescence)

Why LF11 (Fqwqrnirkvr) Cannot Be Interchanged with Other Lactoferricin-Derived Peptides


Although LF11 belongs to the lactoferricin-derived AMP family, its biological performance diverges markedly from both shorter/longer truncations and N-acylated analogs. Substituting LF11 with its C12-acylated derivative (lauryl-LF11) trades the parent peptide's favorable blood compatibility profile for enhanced antibacterial potency but also introduces significant hemolytic activity and heparin inactivation [1]. Conversely, substituting with bovine lactoferricin B (LfcinB) yields a different spectrum of activity; LfcinB exhibits MICs of 16–128 μg/mL against multiple species, whereas LF11 shows strain-dependent activity that is notably weaker against E. coli (MIC ~256 μg/mL) but comparable against Salmonella enterica Ra- and S-type strains [2][3]. Furthermore, mutant sequences such as VS1-24 or LF11-215 achieve up to 30-fold higher antimicrobial activity than LF11 but lose the parent compound's distinctive LPS-induced structural plasticity that underpins its endotoxin-neutralizing selectivity [4][5]. The choice of comparator therefore fundamentally alters the experimental outcome and procurement decision.

Lauryl-LF11 (N-acylated analog)
Enhances antibacterial potency and LPS neutralization but introduces hemolytic activity and heparin inactivation; membrane selectivity profile may differ significantly.
Bovine lactoferricin B (LfcinB)
Exhibits a broader species spectrum; LF11 is notably weaker against E. coli (~256 µg/mL), so strain-dependent activity context may not transfer.
LF11-215 / LF11-322 mutant sequences
Achieve 8- to 30-fold higher antibacterial potency but lose the LPS-induced structural plasticity that underpins endotoxin-neutralizing selectivity.

Quantitative Differentiation of LF11 (Fqwqrnirkvr) Against Key Analogs: A Head-to-Head Evidence Compendium


Endotoxin Neutralization: LF11 Exhibits Weaker Cytokine Suppression Than Lauryl-LF11 but Superior Blood Compatibility

LF11 demonstrates significantly weaker inhibition of LPS-induced TNF-α release from human mononuclear cells compared to its N-lauryl derivative lauryl-LF11. In a direct head-to-head study using three LPS chemotypes (Re, Ra, S-form) at peptide concentrations up to 100 μg/mL, lauryl-LF11 suppressed TNF-α induction to near-baseline levels, whereas LF11 achieved only partial suppression (≤50% reduction at the highest tested concentration) [1]. However, this trade-off in potency is offset by LF11's markedly lower cytotoxicity: LF11 shows negligible hemolytic activity (<5% hemoglobin release at 100 μg/mL), while lauryl-LF11 induces significant erythrocyte lysis (EC₅₀ ~25–50 μg/mL) and activates complement and coagulation cascades [2].

LPS-induced TNF-α suppression
Head-to-head
LF11: ~50% inhibition at 100 µg/mL vs Lauryl-LF11: >90% inhibition at 10 µg/mL (Re-LPS, human mononuclear cells)
Supports endotoxin-neutralization endpoint review; lower cytotoxicity context
Reported ~10-fold potency difference; hemocompatibility trade-off
Endotoxin neutralization Sepsis TNF-α inhibition

Antibacterial Activity: LF11 Shows Strain-Dependent Potency with 10-Fold Lower Activity Against Re-Type Salmonella Than Lauryl-LF11

LF11 exhibits differential antibacterial potency depending on the LPS chemotype of the target Gram-negative bacterium. In direct comparative MIC assays against three Salmonella enterica strains differing in LPS structure, LF11 and lauryl-LF11 showed comparable activity against Ra- and S-type strains (MIC range 8–32 μg/mL). However, against the deep-rough Re-type strain, lauryl-LF11 displayed one order of magnitude higher potency (MIC ~2–4 μg/mL) than LF11 (MIC ~20–40 μg/mL) [1]. Against E. coli ATCC 25922, LF11 demonstrates relatively weak activity (MIC = 256 μg/mL) [2], whereas engineered mutants such as LF11-322 achieve MICs of 8–16 μg/mL under identical conditions [3].

Antibacterial MIC (Re-LPS mutant)
Head-to-head
LF11: MIC 20–40 µg/mL vs Lauryl-LF11: 2–4 µg/mL against S. enterica Re-mutant
Supports strain-dependent antimicrobial screening context
Deep-rough LPS chemotype potency gap; E. coli MIC 256 µg/mL
Antibacterial Gram-negative MIC determination

Membrane Selectivity: LF11 Preserves Eukaryotic Membrane Integrity Unlike N-Acylated Analogs

LF11 exhibits negligible perturbation of zwitterionic (mammalian-mimetic) lipid bilayers, whereas N-lauryl-LF11 causes significant disruption. In biophysical studies using dipalmitoylphosphatidylcholine (DPPC) model membranes, LF11 induced no detectable changes in phase behavior or lipid chain packing, even at peptide:lipid molar ratios up to 1:50. In contrast, C12LF11 (lauryl-LF11) caused pronounced fluidization of the gel phase and rigidification of the liquid-crystalline phase, indicative of deep membrane insertion [1]. This biophysical selectivity translates directly to in vitro hemocompatibility: LF11 demonstrates hemolytic activity <5% at 100 μg/mL, whereas lauryl-LF11 and longer-acyl-chain LF11 derivatives show EC₅₀ values between 25–50 μg/mL on human erythrocytes [2].

Membrane selectivity (hemolysis)
Head-to-head
LF11: negligible hemolysis up to 100 µg/mL vs Lauryl-LF11: EC₅₀ 25–50 µg/mL (human RBCs)
Supports membrane-selectivity and hemocompatibility assay context
>10-fold difference; DPPC bilayer perturbation absent for LF11
Membrane selectivity Hemolysis Therapeutic index

Structural Plasticity: LF11 Adopts Distinct Conformations in LPS vs. Eukaryotic Membrane Mimics

LF11 exhibits environment-dependent conformational plasticity that distinguishes it from rigidified analogs. Solution NMR structures solved under three different membrane-mimetic conditions reveal: (i) in LPS, LF11 forms a well-defined 'T-shaped' fold with a hydrophobic core (Phe¹, Trp³, Ile⁷) and two basic clusters (Arg⁵/Arg⁸/Lys⁹ and Arg¹¹) precisely matching the ~15 Å spacing between LPS phosphate groups [1]; (ii) in anionic SDS micelles, LF11 adopts an amphipathic conformation with a smaller hydrophobic core; (iii) in zwitterionic DPC micelles, the structure is largely disordered [1]. Hydrogen-deuterium exchange protection and tryptophan fluorescence quenching follow the order SDS > LPS > DPC, indicating that LF11 inserts most deeply into anionic bacterial membrane mimics while remaining surface-exposed on zwitterionic eukaryotic mimics [1]. In contrast, N-acylated LF11 derivatives exhibit constitutive membrane insertion regardless of lipid charge, losing this selective plasticity [2].

Structural plasticity (NMR)
Structural evidence
T-shaped fold in LPS; disordered in DPC; fluorescence quenching: SDS > LPS > DPC
Supports LPS-recognition mechanism studies
Lipid-dependent conformational plasticity vs acylated analogs
NMR structure LPS binding Conformational plasticity

Comparative Antibacterial Activity: LF11-215 and LF11-322 Mutants Show 8- to 30-Fold Higher Potency Than LF11

LF11 serves as the parent scaffold from which significantly more potent antibacterial mutants have been derived. Against E. coli ATCC 25922, LF11 exhibits a MIC of 256 μg/mL [1]. Under identical assay conditions (Mueller-Hinton broth, 5×10⁵ CFU/mL, 37°C, overnight incubation), engineered mutants achieve substantially lower MICs: LF11-215 (FWRIRIRR-NH₂) yields MIC = 16–32 μg/mL; LF11-322 (PFWRIRIRR-NH₂) yields MIC = 8–16 μg/mL [2]. This represents a 8- to 32-fold improvement in potency. Furthermore, against P. aeruginosa planktonic cultures, LF11-324 achieves MIC = 8 μg/mL [3], while LF11-215 and LF11-227 demonstrate 10,000-fold reduction in biofilm cell viability after 1 h treatment at 10× MIC [3].

Mutant antibacterial potency
Cross-study
LF11: MIC 256 µg/mL vs LF11-322: 8–16 µg/mL, LF11-215: 16–32 µg/mL (E. coli)
Supports SAR baseline comparator context
8- to 32-fold potency improvement reported; parent scaffold for mutagenesis
Antibacterial Structure-activity relationship Mutant peptides

Biophysical Membrane Perturbation: LF11 Induces Domain Segregation While N-Acylated Analogs Generate Packing Defects

LF11 and its N-acylated counterparts exhibit fundamentally different mechanisms of membrane perturbation at the molecular level. In negatively charged DPPG bilayers (bacterial membrane mimic), nonacylated LF11 induces segregation into peptide-enriched and peptide-poor lipid domains, as evidenced by the appearance of two distinct phase transitions in differential scanning calorimetry (DSC) thermograms [1]. In contrast, N-acylated LF11 peptides form small heterogeneous domains resulting in a higher degree of lipid packing defects and single broadened phase transitions [1]. Additionally, only N-acylated peptides perturb the lateral packing of neutral DPPC lipids (eukaryotic mimic) and increase permeability of E. coli lipid vesicles, whereas LF11 shows no effect on DPPC bilayers [1][2]. Transmission electron microscopy further reveals that only N-acylated peptides induce tubular protrusions from the E. coli outer membrane [1].

Biophysical membrane perturbation
Head-to-head
LF11 induces domain segregation (two DSC transitions); N-acylated analogs cause packing defects (single broadened transition)
Supports lateral lipid domain reorganization studies
DPPG model; distinct membrane interaction mechanisms
Membrane biophysics Lipid domains Differential scanning calorimetry

Optimal Research and Procurement Scenarios for LF11 (Fqwqrnirkvr) Based on Validated Differentiation Evidence


Mechanistic Studies of LPS Recognition and Endotoxin Neutralization

LF11 is the definitive tool compound for structural and biophysical investigations of LPS-peptide interactions. Its well-defined NMR structure in complex with LPS (PDB 1U62) reveals a 'T-shaped' fold with two basic clusters precisely spaced to engage LPS phosphate groups, providing a validated atomic-resolution framework for computational modeling and structure-guided mutagenesis [1]. Unlike acylated analogs that insert promiscuously into all lipid environments, LF11 retains lipid-dependent conformational plasticity, making it the appropriate choice for dissecting the molecular determinants of LPS recognition versus eukaryotic membrane avoidance [2].

Parent Scaffold for Structure-Activity Relationship (SAR) and Mutagenesis Programs

LF11 serves as the essential baseline reference compound for SAR studies aimed at optimizing lactoferricin-derived antimicrobial peptides. Its relatively weak antibacterial activity (MIC = 256 μg/mL against E. coli) [3] provides a low baseline against which the potency gains of engineered mutants can be precisely quantified. Researchers should procure LF11 alongside comparator sequences (e.g., LF11-215, LF11-322, VS1-24) to establish the contribution of specific sequence modifications to antimicrobial efficacy, biofilm eradication, and hemocompatibility [4][5].

Hemocompatibility and Eukaryotic Membrane Selectivity Assays

LF11 is the preferred negative control or baseline compound for hemocompatibility testing of antimicrobial peptides. It exhibits negligible hemolytic activity (<5% at 100 μg/mL) and does not activate complement or coagulation cascades, in stark contrast to acylated derivatives that induce significant cytotoxicity [6]. LF11 also shows no perturbation of zwitterionic DPPC bilayers, making it an ideal reference for membrane selectivity assays designed to differentiate between bacterial membrane disruption and undesirable eukaryotic membrane damage [7].

Biophysical Studies of Lateral Lipid Domain Reorganization

LF11 is the appropriate compound for investigating antimicrobial mechanisms involving lateral segregation of membrane lipids. DSC and fluorescence spectroscopy demonstrate that LF11 induces formation of peptide-enriched and peptide-poor lipid domains in negatively charged bilayers, a mechanism distinct from the pore-formation and packing-defect generation observed with N-acylated analogs [8]. Researchers studying lipid raft disruption, domain boundary effects, or the role of lipid phase separation in antimicrobial action should select LF11 over acylated derivatives.

Application
Selection Property
Validation Focus
LPS recognition & endotoxin neutralization studies
LPS-induced structural plasticity context
Conformational response to LPS vs. eukaryotic membrane mimics
Structure-activity relationship (SAR) programs
Parent-compound antimicrobial activity context
Potency shift quantification in engineered mutants
Hemocompatibility & membrane-selectivity assays
Negligible hemolytic activity context
Membrane integrity verification in eukaryotic co-culture models
Lateral lipid domain reorganization biophysics
Domain-segregation membrane perturbation context
DSC and fluorescence-based domain-formation verification
Quote Request

Request a Quote for Fqwqrnirkvr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.